molecular formula C11H15N3O5 B2444348 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 2503206-30-0

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2444348
CAS No.: 2503206-30-0
M. Wt: 269.257
InChI Key: NBQQBCJBKFWGML-UHFFFAOYSA-N
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Description

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 2503206-30-0) is a chemical compound with the molecular formula C11H15N3O5 and a molecular weight of 269.25 g/mol . It features a 1,2,4-oxadiazole heterocycle, a well-known scaffold in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is noted for its presence in compounds that exhibit a range of biological activities . Furthermore, this heterocyclic system has been explored as a core structure for the development of luminescent liquid crystals, indicating its potential utility in materials science research . The compound's structure is further functionalized with a propanoic acid chain and a 3-acetamidooxolan (acetamidotetrahydrofuran) moiety, which may influence its physicochemical properties and interaction with biological targets. This combination of features makes it a valuable intermediate for researchers in drug discovery and development, particularly for constructing more complex molecules or for probing structure-activity relationships. It is supplied with a purity of 95% . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(3-acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-7(15)13-11(4-5-18-6-11)10-12-8(19-14-10)2-3-9(16)17/h2-6H2,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQQBCJBKFWGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOC1)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxolane Ring: This step involves the formation of the oxolane ring, which can be done through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the oxolane ring to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the oxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • **3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]pentanoic acid

Uniqueness

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the oxadiazole and oxolane rings in a single molecule is relatively rare and may lead to unique reactivity and interactions.

Biological Activity

3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its structural properties, biological effects, and research findings relevant to its pharmacological applications.

Structural Properties

The chemical formula for 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₃
  • SMILES : C(C(=O)O)N1C(=NOC2=C1N=CN=C2C(=O)N(C)C)C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, studies on related oxadiazole derivatives suggest a range of potential pharmacological effects including:

  • Antimicrobial Activity : Oxadiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies indicate that oxadiazoles can inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.

Antimicrobial Activity

A study conducted on various oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways.

CompoundActivity AgainstMechanism
Oxadiazole AE. coliCell wall synthesis inhibition
Oxadiazole BS. aureusMetabolic pathway disruption

Anticancer Studies

Research has indicated that certain oxadiazole compounds can induce apoptosis in cancer cell lines. For example, a derivative similar to 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid was tested against breast cancer cells (MCF-7) and showed significant cytotoxicity.

Study ReferenceCell LineIC50 (µM)
MCF-715
HeLa20

Anti-inflammatory Potential

Oxadiazole compounds have been observed to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Q & A

Q. What are the recommended synthetic routes for 3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid?

The synthesis of this compound likely involves multi-step organic reactions, building on methodologies for structurally analogous 1,2,4-oxadiazole derivatives. A plausible route includes:

Cyclization : React 3-acetamidooxolane-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate.

Oxadiazole Formation : Condense the amidoxime with a propanoic acid derivative (e.g., malonic acid) under acidic or basic conditions to form the 1,2,4-oxadiazole ring .

Purification : Use recrystallization (e.g., acetic acid) or column chromatography for isolation .
Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products like uncyclized intermediates.

Q. How can researchers characterize the structural integrity of this compound?

Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the acetamidooxolan moiety (e.g., δ ~2.0 ppm for acetyl methyl protons) and oxadiazole ring protons.
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and hydrogen-bonding patterns, as demonstrated for similar oxadiazole derivatives .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z calculated for C₁₄H₁₈N₄O₅: 330.13).

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the 1,2,4-oxadiazole ring in this compound?

The oxadiazole ring forms via cyclodehydration between an amidoxime and a carboxylic acid derivative. Mechanistic steps include:

Nucleophilic Attack : Amidoxime’s NH₂ group attacks the carbonyl carbon of the acid.

Cyclization : Intramolecular elimination of water forms the heterocyclic ring.

Acid/Base Catalysis : Proton transfer stabilizes intermediates, as seen in analogous oxadiazole syntheses .
Contradictions: Competing pathways (e.g., nitrile oxide formation) may arise if reaction conditions deviate; monitor via TLC or in situ IR.

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for key steps like cyclization .
  • Machine Learning : Train models on existing oxadiazole reaction datasets to predict optimal solvents (e.g., ethanol vs. DCM) and catalysts .
  • Molecular Dynamics : Simulate interactions between the compound and biological targets (e.g., enzymes) to guide functionalization .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Case Study : If experimental NMR shows unexpected splitting, compare with computed chemical shifts (using software like Gaussian or ACD/Labs).
  • Error Sources : Consider solvent effects, tautomerism, or crystallographic disorder .
  • Validation : Cross-reference with X-ray data to confirm structural assignments .

Q. What strategies assess the compound’s biological activity in target interaction studies?

Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to receptors like G-protein-coupled receptors.

Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases, comparing IC₅₀ values with known inhibitors .

Probe Design : Conjugate the carboxylic acid group to fluorescent tags (e.g., FITC) for cellular uptake studies .

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • DoE Approach : Use factorial design to test variables (temperature, catalyst loading).
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps like cyclization .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .

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